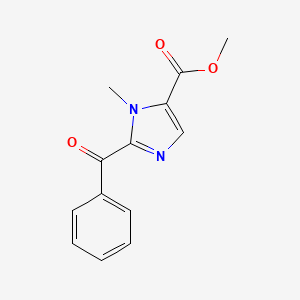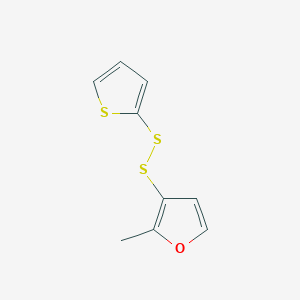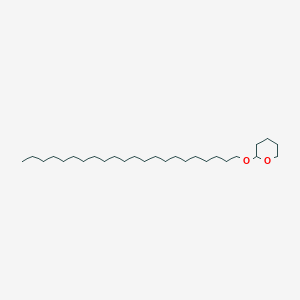
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide is an organic compound that features a hydrazine group attached to a nitrophenyl ring, which is further connected to a hexadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide can be synthesized through the condensation of 4-nitrophenylhydrazine with hexadecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its vivid coloration properties.
Mecanismo De Acción
The mechanism of action of N-(4-Hydrazinyl-3-nitrophenyl)hexadecanamide involves its interaction with molecular targets through its hydrazine and nitrophenyl groups. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)hydrazine: Shares the nitrophenylhydrazine core but lacks the hexadecanamide chain.
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide: Similar structure but with a hydroxyl group instead of a hydrazine group.
Propiedades
Número CAS |
138272-26-1 |
|---|---|
Fórmula molecular |
C22H38N4O3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
N-(4-hydrazinyl-3-nitrophenyl)hexadecanamide |
InChI |
InChI=1S/C22H38N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(27)24-19-16-17-20(25-23)21(18-19)26(28)29/h16-18,25H,2-15,23H2,1H3,(H,24,27) |
Clave InChI |
RSUSIQLPEYSVRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)


![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)



![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
